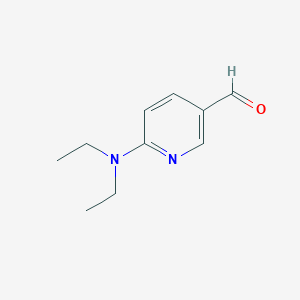![molecular formula C13H13NO4S2 B1351269 Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate CAS No. 79128-72-6](/img/structure/B1351269.png)
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate (MMPTC) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. MMPTC is a derivative of thiophene, which is a five-membered heterocyclic ring that is composed of one sulfur atom and four carbon atoms. The compound is known for its unique properties, such as its ability to form strong covalent bonds and its high solubility in organic solvents.
Scientific Research Applications
Structural Analysis and Synthetic Applications
Structural Characterization : The compound and its derivatives have been synthesized and characterized using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, contributing to the understanding of their structural properties (Ramazani et al., 2011).
Synthetic Utility : These compounds serve as precursors in the synthesis of various heterocyclic compounds, showcasing their versatility in synthetic organic chemistry. For instance, their reactivity has been exploited for the synthesis of amino-substituted thiophenes, which are valuable intermediates in the production of pharmaceuticals and agrochemicals (Stephens et al., 1999).
Medicinal Chemistry and Biological Applications
PPARβ/δ Inverse Agonists : Derivatives of the compound have been developed as selective inverse agonists for PPARβ/δ, a target of interest for its role in various physiological and pathophysiological processes. These ligands display increased cellular activity, contributing to the understanding and potential therapeutic targeting of PPARβ/δ (Toth et al., 2016).
Antiandrogen Activity : Certain derivatives exhibit antiandrogen activity, highlighting their potential for the treatment of androgen-responsive conditions. This research contributes to the development of novel treatments for diseases such as prostate cancer (Tucker et al., 1988).
Environmental and Analytical Chemistry
Degradation and Environmental Fate : Studies on the degradation of related sulfonamide herbicides in agricultural contexts have elucidated their metabolic pathways and residue levels in crops, providing insights into their environmental fate and safety (Brown et al., 1993).
Analytical Method Development : Gas chromatography methods have been developed for the separation and determination of methyl 3-amino-2-thiophenecarboxylate, an intermediate in medicinal chemistry, demonstrating the importance of analytical techniques in quality control and research (Jiang Feng, 2004).
properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)20(16,17)14-11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRQMORGBIFWFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384569 |
Source


|
| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate | |
CAS RN |
79128-72-6 |
Source


|
| Record name | Methyl 3-[[(4-methylphenyl)sulfonyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

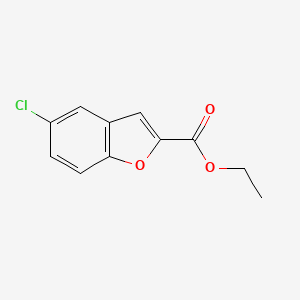
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

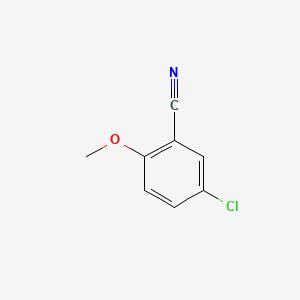

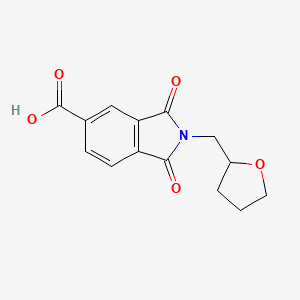

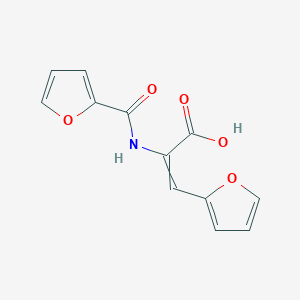

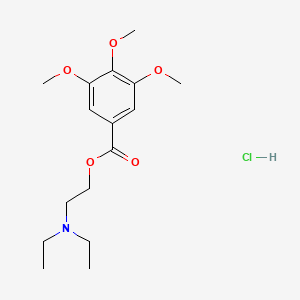
![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)
![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)
![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)
